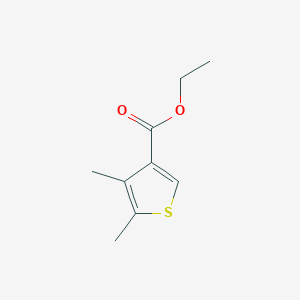
Ethyl 4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H12O2S . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the Gewald reaction, which is a method for synthesizing 2-aminothiophenes . This reaction involves subsequent diazotization and desamination reactions, converting 2-amino-thiophenes into compounds . Ethanol is often used as the reducing agent in this reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted with ethyl carboxylate and two methyl groups .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a precursor for thiophene derivatives with an annelated pyridinone cycle . It can also be converted into thiophene carboxylic acids in quantitative yields .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 199.27 .Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
Ethyl 4,5-dimethylthiophene-3-carboxylate derivatives have been studied for their potential antioxidant and anti-inflammatory activities. A study synthesized novel compounds of this class and evaluated them for in vitro antioxidant properties and in vivo anti-inflammatory activities. The compounds with phenolic substitution displayed greater antioxidant activity. Selected compounds demonstrated significant anti-inflammatory effects, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).
Antiproliferative Activity Against Cancer
Derivatives of this compound have shown promising antiproliferative activity against cancer cell lines. A series of these derivatives were synthesized and tested, showing more activity on breast cancer than colon cancer cell lines. Compounds in this series demonstrated remarkable activity against certain cancer cell lines, suggesting their potential as cancer therapeutics (Ghorab et al., 2013).
Synthesis Methods and Chemical Modifications
Research on this compound also includes studies focused on their synthesis methods and potential for chemical modifications. For example, a study described the base-induced aerobic dimerization of a related compound, which leads to a photochromic diarylethene. This compound can be easily subjected to various chemical modifications, making it a versatile precursor for producing photoactive compounds (Lvov et al., 2017).
Antibacterial Properties
This compound and its derivatives have also been evaluated for their antibacterial properties. Research has been conducted to synthesize new analogues and test their efficacy against various bacterial strains. These studies are crucial for developing new antibacterial agents (Spoorthy et al., 2021).
Drug Resistance Mitigation
Some derivatives of this compound have been studied for their ability to mitigate drug resistance in cancer therapies. These compounds show promise in overcoming acquired drug resistance in cancer cells, which is a significant challenge in current cancer treatment (Das et al., 2009).
Future Directions
The future directions of Ethyl 4,5-dimethylthiophene-3-carboxylate research could involve exploring its potential applications in pharmaceutical testing and the design of potentially biologically active molecules .
Relevant Papers One relevant paper is “Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines” published in the Chemistry of Heterocyclic Compounds . The paper discusses a convenient method for the synthesis of thieno [3,2-c]pyridinones and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules .
properties
IUPAC Name |
ethyl 4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-4-11-9(10)8-5-12-7(3)6(8)2/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFOUUFLVOFLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)
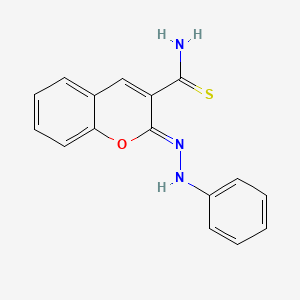


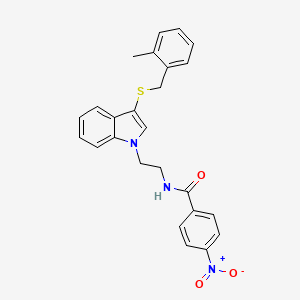


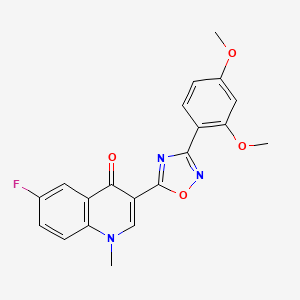
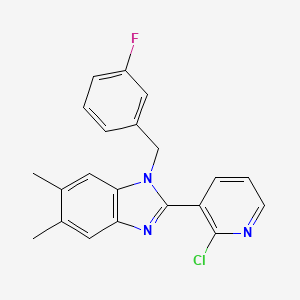
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)

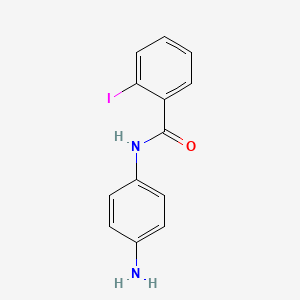
![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)